molecular formula C29H40O4 B1180829 [(4aS,5R,6S,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate CAS No. 117254-98-5

[(4aS,5R,6S,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

Cat. No. B1180829
CAS RN: 117254-98-5
M. Wt: 452.6 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic molecules characterized by a complex structure that includes multiple chiral centers and distinct functional groups. These characteristics suggest a potential for diverse chemical reactions and properties, contributing to its significance in various fields of chemical research.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step reactions, including esterification, cyclization, and functional group transformations. For example, Thaker et al. (2012) described the synthesis of mesogenic homologous series involving naphthalene derivatives through esterification processes, which might be relevant to the synthesis of our target compound due to the structural similarities concerning the naphthalene moiety (B. T. Thaker et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds with naphthalene rings often includes investigations into their crystal structures or molecular conformations. For instance, Cannon et al. (1975) conducted a study on the crystal structure of a related naphthalene derivative, providing insights into the stereochemistry and spatial arrangement of similar compounds (J. Cannon et al., 1975).

Chemical Reactions and Properties

The chemical reactivity of such compounds can vary widely depending on the specific functional groups present. Bunce et al. (1997) explored the photochemistry of naphthalenones, which might offer insights into the behavior of compounds with similar enone structures under light exposure (R. Bunce et al., 1997).

Scientific Research Applications

Synthetic Chemistry Applications

The compound is involved in synthetic chemistry, particularly in the design and synthesis of naphthalene derivatives, which are pivotal in the development of novel anticancer agents through regulating cell autophagy. Such compounds have shown to induce cancer cell apoptosis by inhibiting key signaling pathways like PI3K/AKT/mTOR, mediating apoptosis in an autophagy-dependent manner (Yang et al., 2019). Additionally, the compound plays a role in chemoenzymatic synthesis processes, leading to the creation of complex molecules with potential biological activities, showcasing its versatility in synthetic strategies (Kinoshita et al., 2008).

Photochemistry and Photobiology

In photochemistry, the compound and its derivatives are studied for their photoreactive properties. For instance, the photochemistry of related naphthalenones has been explored, revealing insights into solvent addition reactions and the mechanisms of photoinduced transformations, which are essential for understanding the photochemical behavior of complex organic molecules (Bunce et al., 1997).

Pharmacological Research

In pharmacological research, derivatives of the compound are being investigated for their antiproliferative activities against human solid tumor cell lines. The synthesis of 5-hydroxy-1,4-naphthoquinone analogues and their evaluation for antiproliferative activity highlights the potential of such compounds in cancer therapy, with some derivatives showing significant potency (Bonifazi et al., 2010).

Liquid Crystalline Properties

Research into the liquid crystalline properties of Schiff base-ester central linkage systems involving disubstituted naphthalene ring structures, to which the compound is related, has provided valuable insights into the design of novel liquid crystalline materials. These materials have potential applications in displays and other electronic devices, demonstrating the broad applicability of naphthalene derivatives in materials science (Thaker et al., 2012).

properties

IUPAC Name

[(4aS,5R,6S,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O4/c1-6-21(2)8-14-25-28(4)18-7-17-27(3,24(28)16-19-29(25,5)32)20-33-26(31)15-11-22-9-12-23(30)13-10-22/h6,9-13,15,24-25,30,32H,1-2,7-8,14,16-20H2,3-5H3/b15-11+/t24-,25+,27?,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXORINFASUBZBQ-WCZLRCKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCC(=C)C=C)(C)O)C)COC(=O)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]([C@@H]2CCC(=C)C=C)(C)O)(C)COC(=O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 73554042

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.